molecular formula C21H21N3O3 B2417686 N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941972-47-0

N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2417686
CAS No.: 941972-47-0
M. Wt: 363.417
InChI Key: ORXJOQDWUGCJHL-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic small molecule based on a pyridazinone core, a heterocyclic scaffold recognized for its diverse and significant biological activities . This compound is structurally characterized by a 4-ethoxyphenyl substituent at the 3-position of the pyridazinone ring and an N-benzyl acetamide group at the 1-position. Pyridazinone derivatives are extensively documented in scientific literature for their potential in medicinal chemistry and pharmacological research, exhibiting a broad spectrum of activities including antioxidant, antibacterial, antifungal, and anticancer properties . Furthermore, related compounds have been investigated for their analgesic, anti-inflammatory, and antidepressant effects, highlighting the therapeutic relevance of this chemical class . Specific pyridazinone derivatives have also been developed as potent phosphodiesterase 4 (PDE4) inhibitors, suggesting a potential mechanism of action for this compound in modulating cyclic nucleotide signaling pathways in cellular processes . The molecular structure of this acetamide derivative suggests it is a valuable chemical tool for researchers exploring new bioactive molecules. It serves as a key intermediate or final compound in the synthesis of more complex structures for various research applications, including drug discovery and the development of agrochemicals, such as insecticides . The synthesis of analogous pyridazinone compounds typically involves multi-step organic reactions, such as the cyclization of hydrazine with appropriate precursors, followed by N-alkylation to introduce the acetamide side chain . This product is provided for non-human research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material in a laboratory setting following appropriate safety protocols.

Properties

IUPAC Name

N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-27-18-10-8-17(9-11-18)19-12-13-21(26)24(23-19)15-20(25)22-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXJOQDWUGCJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using ethoxybenzene and suitable electrophiles.

    Benzylation: The final step involves the benzylation of the pyridazinone derivative using benzyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
  • N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]propionamide
  • N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]butyramide

Uniqueness

N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is unique due to the specific combination of the benzyl and ethoxyphenyl groups, which confer distinct chemical properties and potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, mechanisms of action, and biological activities, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H22N4O2C_{19}H_{22}N_4O_2, with a molecular weight of approximately 342.4 g/mol. The compound features a benzyl group, an ethoxyphenyl moiety, and a pyridazinone core, contributing to its unique properties.

Synthesis Overview:

  • Formation of the Pyridazinone Core: The pyridazinone can be synthesized via cyclization of hydrazine derivatives with diketones or ketoesters.
  • Introduction of the Ethoxyphenyl Group: This is typically achieved through electrophilic aromatic substitution using ethoxybenzene.
  • Benzylation: The final step involves benzylation using benzyl halides in the presence of a base such as potassium carbonate.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in crucial biological processes, particularly phosphodiesterases, which play a role in inflammatory responses.
  • Receptor Interaction: It may bind to cellular receptors, influencing signal transduction pathways associated with inflammation and cell proliferation.
  • Gene Expression Modulation: The compound could affect gene expression related to apoptosis and other cellular processes.

Anticancer Properties

Preliminary studies indicate that this compound exhibits potential anticancer activity by interacting with signaling pathways involved in cell proliferation and apoptosis. Research shows that derivatives of similar compounds have demonstrated cytotoxic effects on various cancer cell lines .

Anticonvulsant Activity

Similar compounds have been studied for anticonvulsant properties. For instance, modifications in the acetamido group have shown significant anticonvulsant activity in animal models, suggesting that N-benzyl derivatives may also exhibit such effects .

Data Table: Biological Activity Overview

Activity Details
Anticancer Potential interactions with signaling pathways; cytotoxic effects on cancer cells observed.
Anticonvulsant Evidence from related compounds showing significant activity in animal models.
Phosphodiesterase Inhibition Inhibitory effects on phosphodiesterase enzymes relevant for treating inflammatory diseases.

Case Studies

  • Anticancer Study: In vitro studies on related pyridazinone derivatives demonstrated significant inhibition of cell growth in breast and lung cancer cell lines, indicating that structural modifications can enhance therapeutic efficacy.
  • Anticonvulsant Research: A comparative study showed that N-benzyl derivatives exhibited an ED50 comparable to established anticonvulsants like phenobarbital, suggesting potential as a new therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for preparing N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including condensation and cyclization of precursor molecules. For example:

  • Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or keto-esters under reflux conditions (e.g., ethanol or toluene at 80–100°C) .
  • Step 2 : Acetamide side-chain introduction using alkylation or nucleophilic substitution, often requiring catalysts like K₂CO₃ or DCC (dicyclohexylcarbodiimide) .
  • Optimization : Reaction yield and purity depend on solvent choice (polar aprotic solvents like DMF improve solubility), temperature control, and stoichiometric ratios. Design of Experiments (DoE) can systematically optimize these parameters .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the pyridazinone ring (δ 6.5–8.5 ppm for aromatic protons) and acetamide moiety (δ 2.0–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 393.4) .

Q. What preliminary biological activities have been reported for pyridazinone-acetamide analogs?

Structurally related compounds exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption or enzyme inhibition .
  • Anticancer potential : Inhibition of kinases (e.g., EGFR) or induction of apoptosis in cancer cell lines (IC₅₀ values in the µM range) .
  • Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Substituent modification : Replacing the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., -Cl, -F) enhances binding affinity to target proteins, as seen in analogs with improved kinase inhibition .
  • Bioisosteric replacement : Substituting the benzyl group with heterocycles (e.g., furan or thiophene) may improve metabolic stability .
  • Data-driven approach : Use computational tools (e.g., molecular docking) to predict interactions with biological targets like HDACs or COX-2 .

Q. What computational methods are effective in predicting target binding and pharmacokinetics?

  • Molecular docking : Identifies potential binding pockets (e.g., HDAC active sites) by simulating ligand-receptor interactions. Software like AutoDock Vina or Schrödinger Suite is recommended .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time (20–100 ns trajectories) to validate docking results .
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions .

Q. How should researchers resolve contradictions in biological assay data across studies?

  • Cross-validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability tests) to confirm activity .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Meta-analysis : Compare data from structurally similar compounds (e.g., N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide) to identify trends .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions .
  • Flow chemistry : Continuous reaction systems reduce side-product formation and improve scalability .
  • In-line analytics : Real-time HPLC or FTIR monitoring allows immediate adjustments to reaction conditions .

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